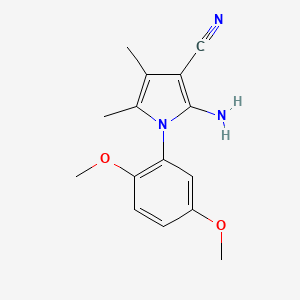![molecular formula C15H17N3O4S2 B4335063 2-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-oxotetrahydrothiophen-3-yl)acetamide](/img/structure/B4335063.png)
2-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-oxotetrahydrothiophen-3-yl)acetamide
Overview
Description
2-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-oxotetrahydrothiophen-3-yl)acetamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-oxotetrahydrothiophen-3-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of methoxy groups at the 4 and 7 positions. The thioether linkage is then formed by reacting the benzimidazole derivative with a suitable thiol compound. Finally, the tetrahydrothiophene ring is introduced through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-oxotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole core can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methoxy positions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound may possess similar activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-oxotetrahydrothiophen-3-yl)acetamide is not well-documented. based on its structure, it may interact with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes, bind to DNA, and disrupt cellular processes, which could be relevant for this compound as well.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
4,7-Dimethoxybenzimidazole: A derivative with methoxy groups at the 4 and 7 positions.
Thioether-linked Benzimidazoles: Compounds with a thioether linkage similar to the target compound.
Uniqueness
2-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-oxotetrahydrothiophen-3-yl)acetamide is unique due to its combination of a benzimidazole core, methoxy substituents, thioether linkage, and tetrahydrothiophene ring. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-oxothiolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-21-9-3-4-10(22-2)13-12(9)17-15(18-13)24-7-11(19)16-8-5-6-23-14(8)20/h3-4,8H,5-7H2,1-2H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDVUOKJOZMWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)N=C(N2)SCC(=O)NC3CCSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-(4-methoxybenzyl)piperazin-2-one](/img/structure/B4334980.png)
![ETHYL 5-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE](/img/structure/B4334996.png)

![1-methyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrrole-2-carboxamide trifluoroacetate](/img/structure/B4335002.png)
![methyl 2-({[4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)phenyl]sulfonyl}amino)-3,4,5-trimethoxybenzoate](/img/structure/B4335010.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-bromophenyl)methanone](/img/structure/B4335014.png)

![3-(3-pyridinyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4335030.png)
![N-{7,7,8A-TRIMETHYL-2-OXO-5-SULFANYLIDENE-OCTAHYDROIMIDAZO[1,2-C]PYRIMIDIN-1-YL}-4-METHOXYBENZAMIDE](/img/structure/B4335044.png)
![N'-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLNAPHTHALENE-2-CARBOHYDRAZIDE](/img/structure/B4335067.png)
![ETHYL 5-METHYL-1-[4-(MORPHOLIN-4-YL)-6-[(PROPAN-2-YLIDENE)AMINO]-1,3,5-TRIAZIN-2-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE](/img/structure/B4335069.png)
![5-(Methoxymethyl)-1-(4-methoxyphenyl)-7-methyl-2-(2-methylpropyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B4335070.png)
![[17-acetyloxy-17-ethynyl-13-methyl-11-(methylsulfanylmethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B4335078.png)
![2-[5-(2-oxo-2-phenylethyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4335097.png)
